molecular formula C8H14ClNO2 B2963140 Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride CAS No. 88259-98-7

Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride

Cat. No.: B2963140
CAS No.: 88259-98-7
M. Wt: 191.66
InChI Key: JJOUMXOQDPCHEK-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[221]heptane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate bicyclic precursor, such as 2-azabicyclo[2.2.1]heptane.

  • Reaction Conditions: The carboxylation reaction involves the use of methyl chloroformate in the presence of a base, such as triethylamine, under controlled temperature and pressure conditions.

  • Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction Reagents: Typical reagents include lithium aluminum hydride and sodium borohydride.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.

  • Reduction Products: Reduced forms such as alcohols and amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

  • Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride: A structural isomer with a different position of the carboxylate group.

  • Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride: A related compound with an oxygen atom in the bicyclic ring.

Uniqueness: Methyl 2-azabicyclo[22

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-3-6(4-5)9-7;/h5-7,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOUMXOQDPCHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88259-98-7
Record name methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride
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